Home > Products > Screening Compounds P131757 > Thymidylyl-(3'-5')-deoxycytidine
Thymidylyl-(3'-5')-deoxycytidine - 5178-19-8

Thymidylyl-(3'-5')-deoxycytidine

Catalog Number: EVT-13891901
CAS Number: 5178-19-8
Molecular Formula: C19H26N5O11P
Molecular Weight: 531.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5'-d[TC]-3' is a single-strand DNA oligonucleotide consisting of a thymidine residue phospho-linked 3'->5' to a deoxycytidine residue (PDB entry: 2OK0).
Overview

Thymidylyl-(3'-5')-deoxycytidine is a dinucleotide composed of a thymidine residue linked to a deoxycytidine residue through a phosphodiester bond. This compound is significant in molecular biology and biochemistry due to its role in DNA structure and function. It is classified as a nucleotide and is essential for various biological processes, including DNA replication and repair.

Source

Thymidylyl-(3'-5')-deoxycytidine can be derived from natural sources or synthesized in laboratories. It is often used in research settings to study nucleic acid behavior and interactions.

Classification

This compound falls under the category of nucleotides, specifically dinucleotides, which are the building blocks of nucleic acids. It is characterized by its specific linkage and composition, making it a valuable model for studying DNA dynamics.

Synthesis Analysis

Methods

The synthesis of thymidylyl-(3'-5')-deoxycytidine typically involves several established methods:

  1. Phosphoramidite Chemistry: This method involves the protection of hydroxyl groups on the nucleosides. The 5'-hydroxyl group of deoxycytidine is protected, while the 3'-hydroxyl group of thymidine is activated with a phosphoramidite reagent. The coupling occurs under mild acidic conditions, forming the phosphodiester bond .
  2. Automated DNA Synthesis: In industrial settings, automated DNA synthesizers utilize solid-phase synthesis techniques to produce thymidylyl-(3'-5')-deoxycytidine efficiently. This method allows for high purity and yield, making it suitable for large-scale production .

Technical Details

The reaction conditions often involve solvents like dichloromethane and reagents such as tetrazole for activation. The process includes multiple steps: deprotection, coupling, oxidation, and purification to yield the final product .

Molecular Structure Analysis

Structure

Thymidylyl-(3'-5')-deoxycytidine has a molecular formula of C10H12N3O5PC_{10}H_{12}N_3O_5P and consists of two nucleobases connected by a phosphate group. The structure features a thymidine moiety linked to a deoxycytidine moiety via a phosphodiester bond at the 3' and 5' positions .

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular Weight307.24 g/mol
CAS Registry Number5178-19-8
PDB Entry2OK0
Chemical Reactions Analysis

Reactions

Thymidylyl-(3'-5')-deoxycytidine can undergo several chemical reactions:

  1. Hydrolysis: Catalyzed by acidic or basic conditions, this reaction cleaves the phosphodiester bond, yielding thymidine and deoxycytidine.
  2. Oxidation: Oxidizing agents can modify the nucleobases, producing oxidized derivatives such as 5-hydroxymethyluracil.
  3. Nucleophilic Substitution: This involves reactions at the phosphate group where nucleophiles replace oxygen atoms in the phosphate.

Technical Details

The common reagents used include acids for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation. The products formed during these reactions are crucial for understanding nucleotide behavior in biological systems.

Mechanism of Action

Thymidylyl-(3'-5')-deoxycytidine functions primarily through its incorporation into DNA strands during replication. It mimics natural nucleotides, allowing DNA polymerases to recognize and process it effectively. This incorporation can influence DNA stability and function, impacting transcription and repair mechanisms within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Slightly soluble in water; more soluble in organic solvents like methanol.

Chemical Properties

  • Stability: Generally stable under dry conditions but sensitive to hydrolysis.
  • pH Sensitivity: Stability can be affected by extreme pH levels.

Relevant data indicates that thymidylyl-(3'-5')-deoxycytidine's stability is crucial for its applications in research and industry .

Applications

Thymidylyl-(3'-5')-deoxycytidine has diverse applications across various scientific fields:

  1. Molecular Biology: Used as a model compound to study nucleic acid properties.
  2. Biochemistry: Essential for understanding DNA replication and repair mechanisms.
  3. Gene Therapy: Investigated for its potential use in therapeutic applications targeting genetic disorders.
  4. Diagnostic Tools: Employed in developing assays for detecting genetic mutations.
  5. Nucleic Acid Technologies: Utilized in polymerase chain reaction (PCR) and DNA sequencing technologies .
Synthesis and Characterization Methodologies

Solid-Phase Oligonucleotide Synthesis Protocols

Solid-phase synthesis enables precise construction of dTpdC using phosphoramidite chemistry. The process involves sequential coupling of protected deoxynucleosides to a solid support, with dTpdC synthesized as part of longer oligonucleotides or as an isolated dinucleotide. Key steps include:

  • Phosphoramidite Activation: 5'-DMT-protected deoxythymidine (dT) and N4-acetyl-deoxycytidine (dC^ac) phosphoramidites are activated with tetrazole for nucleophilic coupling. The N-acetyl group on cytosine prevents undesired side reactions during irradiation studies [8].
  • Coupling Efficiency: Optimized protocols achieve >98.5% coupling efficiency per cycle, critical for minimizing deletion products. Trimer sequences (e.g., 5'-GTC-3') containing dTpdC ( linkage) are commonly synthesized to study sequence-context effects on photoproduct formation [7].
  • Deprotection and Cleavage: After chain assembly, oligonucleotides undergo simultaneous deprotection and cleavage from the support using ammonium hydroxide/methylamine (AMA). The N-acetyl group on cytosine is retained during this step to stabilize the cytosine moiety against deamination [8].
  • HPLC Purification: Reverse-phase HPLC (C18 column) separates dTpdC-containing oligonucleotides using a triethylammonium acetate/acetonitrile gradient. The dinucleotide elutes at 14.2 min under conditions where dTpdT elutes at 16.8 min, confirming distinct hydrophobicity profiles [1] [8].

Table 1: Optimization Parameters for dTpdC Solid-Phase Synthesis

ParameterStandard ConditionOptimized ValueImpact on Yield
Coupling Time30 seconds120 secondsIncreases yield by 12%
dC Phosphoramidite Equiv10-fold excess15-fold excessPrevents truncations
Oxidation SolutionIodine/water/pyridinetert-Butyl hydroperoxideReduces phosphodiester hydrolysis
Deprotection Temperature60°C25°C (overnight)Minimizes cytosine deamination

Enzymatic Polymerase-Catalyzed Elongation Strategies

Enzymatic synthesis leverages DNA polymerases to incorporate dTpdC sequences during primer extension, offering advantages for producing lesion-containing duplexes.

  • Polymerase Selection: Family B polymerases (e.g., Pol δ, ϕ29) exhibit superior incorporation efficiency of dTpdC compared to Family A enzymes (e.g., Pol I Klenow). Proliferating Cell Nuclear Antigen (PCNA) enhances Pol δ processivity, reducing its Km for dNTPs by 20-fold (1.2 µM → 0.067 µM) and increasing catalytic efficiency (kcat/Km) 15-fold during dTpdC synthesis [3].
  • Engineered Polymerases: Therminator DNA polymerase (9°N variant with A485L mutation) incorporates modified nucleotides adjacent to dTpdC sites. The A485L mutation alleviates steric constraints in the active site, permitting synthesis of dTpdC-containing strands with backbone modifications (e.g., phosphorothioates) or non-natural bases [6].
  • Template Design: Hairpin templates with 5'-TC-3' sequences direct regioselective dTpdC formation. Pre-steady-state kinetics reveal a polymerization rate (kpol) of 1,260 min−1 for Pol δ-PCNA when incorporating dCTP opposite a template dG adjacent to dTpdC [3].
  • Lesion Bypass Studies: In vitro primer extension assays demonstrate that translesion polymerases (e.g., Pol η) efficiently bypass cyclobutane pyrimidine dimers (CPDs) in dTpdC sequences, with a 3-fold reduction in elongation rate compared to undamaged templates [6].

Table 2: Kinetic Parameters for Polymerase-Catalyzed dTpdC Synthesis

PolymeraseAccessory FactorKm (dCTP/dTTP) (µM)kpol (min−1)Amplitude (nM)
Pol δ (fetal calf)None1.240045
Pol δ (fetal calf)PCNA0.0671,26082
Therminator (9°N A485L)None0.931,400*78

Value estimated from Vent DNA polymerase A488L mutant data [3] [6]

Site-Specific Incorporation in Model DNA Sequences

Site-specific dTpdC modification enables mechanistic studies of DNA damage and repair, particularly UV-induced photolesions.

  • Photodimerization: Acetophenone-sensitized UV irradiation (λ=313 nm) of dTpdC generates cyclobutane dimers (CBDs) via intramolecular [2+2] cycloaddition. Three isomers form: cis-syn dTpdC (major), trans-syn dTpdC (syn-anti, minor), and trans-syn dTpdC (anti-syn, trace). The cis-syn isomer predominates (4.2:2.2:1 ratio) due to favorable base stacking in B-form DNA [1] [8].
  • Deamination Kinetics: CBDs undergo hydrolytic deamination at the cytosine moiety. The cis-syn dTpdC CBD deaminates 3× faster than the trans-syn isomer (kobs = 8.3×10−6 s−1 vs. 2.8×10−6 s−1 at pH 7.4, 37°C). This difference arises from electrostatic stabilization of the protonated cytosine iminium ion by the thymine carbonyl in cis-syn isomers (pKa = 7.2 vs. 6.1 for trans-syn), accelerating hydroxide attack [1].
  • Structural Characterization: NMR analysis of trans-syn dTpdC CBDs reveals distinct conformations: Isomer I (SYN-ANTI glycosidic bonds, S-type sugar pucker) exhibits rigid backbone constraints, while Isomer II (ANTI-SYN, N-type pucker) retains partial flexibility. 31P chemical shifts confirm altered phosphodiester torsion angles in both isomers [4].
  • Sequence-Dependent Yields: Intramolecular dTpdC dimerization efficiency is 33% lower than dTpdT due to reduced orbital overlap in T-C vs. T-T pairs. Dewar valence isomers form upon UV-B exposure (λ=302 nm), exhibiting alkaline lability (t1/2 = 5 min at pH 12) [7] [8].

Table 3: Photoproducts Derived from Site-Specific dTpdC Irradiation

Photoproduct TypeFormation ConditionsYield (%)Key Structural Features
cis-syn CBDAcetophenone/UV-A (313 nm)63Anti-anti glycosidic bonds; pKa = 7.2 (Cyt N3)
trans-syn CBD (syn-anti)Acetophenone/UV-A (313 nm)33Syn-anti glycosidic bonds; rigid S-type sugar
trans-syn CBD (anti-syn)Acetophenone/UV-A (313 nm)4Anti-syn glycosidic bonds; flexible N-type sugar
Dewar Valence IsomerDirect UV-B (302 nm)<5Alkali-labile; absorbs at 320 nm

Properties

CAS Number

5178-19-8

Product Name

Thymidylyl-(3'-5')-deoxycytidine

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C19H26N5O11P

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)16-5-11(12(7-25)33-16)35-36(30,31)32-8-13-10(26)4-15(34-13)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)/t10-,11-,12+,13+,15+,16+/m0/s1

InChI Key

JOORWUINAFDIEP-SWTKMSQOSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.